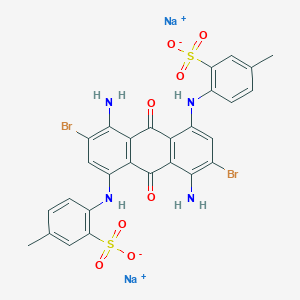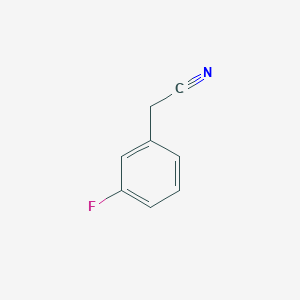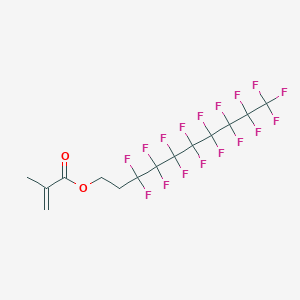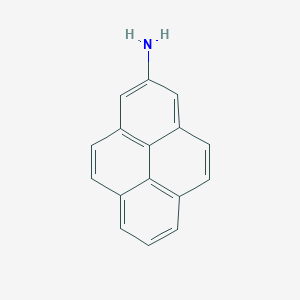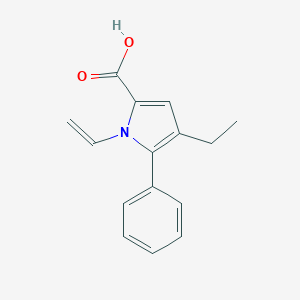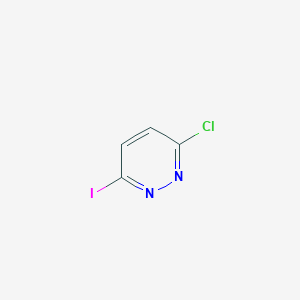
Nifurvidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nifurvidine is a synthetic compound that belongs to the nitrofuran class of antibiotics. It has been widely used in scientific research as an antimicrobial agent due to its potent activity against a broad range of microorganisms.
Mécanisme D'action
The mechanism of action of Nifurvidine involves the inhibition of bacterial DNA synthesis. It achieves this by forming reactive intermediates that react with bacterial DNA, resulting in the formation of DNA adducts. These adducts cause DNA damage, which leads to the inhibition of DNA synthesis and ultimately bacterial cell death.
Biochemical and Physiological Effects:
Nifurvidine has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and stimulate the immune system. Nifurvidine has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Nifurvidine in lab experiments is its broad-spectrum activity against a range of microorganisms. This makes it a useful tool for studying the mechanisms of antimicrobial resistance and for developing new antimicrobial agents. However, one limitation of using Nifurvidine is that it can be toxic to mammalian cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Nifurvidine. One area of interest is the development of new formulations of Nifurvidine that can improve its efficacy and reduce its toxicity. Another area of interest is the investigation of the potential use of Nifurvidine in the treatment of parasitic infections such as malaria and leishmaniasis. Additionally, research into the mechanisms of antimicrobial resistance and the development of new antimicrobial agents based on the structure of Nifurvidine is an area of ongoing research.
Conclusion:
In conclusion, Nifurvidine is a synthetic compound that has been extensively used in scientific research as an antimicrobial agent. Its broad-spectrum activity against a range of microorganisms makes it a useful tool for studying the mechanisms of antimicrobial resistance and for developing new antimicrobial agents. However, its toxicity to mammalian cells at high concentrations can limit its use in certain experiments. Ongoing research into the development of new formulations of Nifurvidine, its potential use in the treatment of parasitic infections, and the development of new antimicrobial agents based on its structure will continue to advance our understanding of this important compound.
Méthodes De Synthèse
The synthesis of Nifurvidine involves the reaction of 5-nitrofurfural with ammonia and formaldehyde in the presence of a catalyst. The resulting compound is then purified and crystallized to obtain pure Nifurvidine. The synthesis method is well-established and has been used to produce large quantities of Nifurvidine for research purposes.
Applications De Recherche Scientifique
Nifurvidine has been extensively used in scientific research as an antimicrobial agent due to its potent activity against a broad range of microorganisms. It has been tested against various Gram-positive and Gram-negative bacteria, fungi, and viruses. Nifurvidine has also been used in the treatment of parasitic infections such as malaria and leishmaniasis.
Propriétés
Numéro CAS |
1900-13-6 |
|---|---|
Nom du produit |
Nifurvidine |
Formule moléculaire |
C11H9N3O4 |
Poids moléculaire |
247.21 g/mol |
Nom IUPAC |
2-methyl-4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H9N3O4/c1-7-12-8(6-10(15)13-7)2-3-9-4-5-11(18-9)14(16)17/h2-6H,1H3,(H,12,13,15)/b3-2+ |
Clé InChI |
BRTOIRPXZSVHKA-NSCUHMNNSA-N |
SMILES isomérique |
CC1=NC(=O)C=C(N1)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
CC1=NC(=CC(=O)N1)C=CC2=CC=C(O2)[N+](=O)[O-] |
SMILES canonique |
CC1=NC(=O)C=C(N1)C=CC2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



